Enhanced CNS Ion Channel Modulation: 4.4-Fold Higher Potency at NMDA Receptors vs. Trifluoroethanol Analog
2,2,2-Trichloroethanol (the non-aminated analog) inhibited NMDA-activated currents with an IC₅₀ of 6.4 mM, whereas the fluorinated analog 2,2,2-trifluoroethanol exhibited an IC₅₀ of 28 mM under identical conditions, demonstrating a 4.4-fold difference in potency [1]. This quantitative head-to-head comparison establishes that the trichloromethyl group confers significantly greater inhibitory activity on excitatory amino acid receptors than the trifluoromethyl substituent, a finding directly relevant to understanding the CNS depressant effects of chloral-derived agents. The inhibitory potency correlates with increased hydrophobicity imparted by the trichloromethyl moiety [1].
| Evidence Dimension | NMDA receptor current inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 6.4 mM (2,2,2-trichloroethanol) |
| Comparator Or Baseline | 28 mM (2,2,2-trifluoroethanol) |
| Quantified Difference | 4.4-fold lower IC₅₀ for target |
| Conditions | Whole-cell patch-clamp recording of NMDA-activated currents in cultured mouse hippocampal neurons |
Why This Matters
Users requiring potent, hydrophobicity-driven CNS ion channel modulation will find the trichloroethanol core (and by extension its amino derivative) markedly superior to the trifluoroethanol analog in functional assays.
- [1] Peoples, R. W., & Weight, F. F. (1998). Inhibition of excitatory amino acid-activated currents by trichloroethanol and trifluoroethanol in mouse hippocampal neurones. British Journal of Pharmacology, 124(6), 1159-1164. View Source
